5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Heterocyclic Building Block:

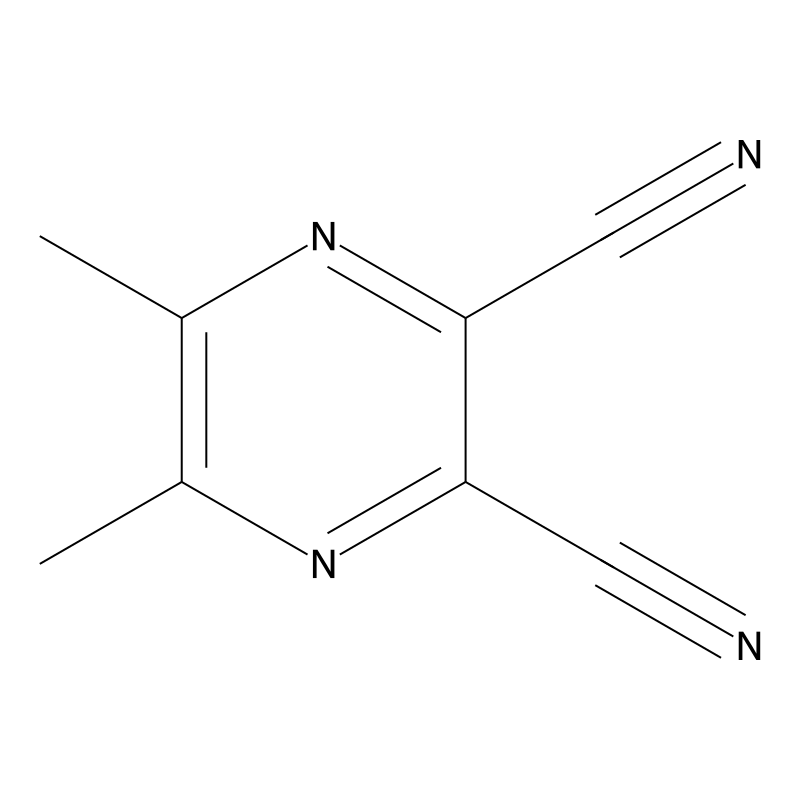

5,6-Dimethyl-2,3-pyrazinedicarbonitrile (CAS Number: 40227-17-6) is a valuable heterocyclic building block in organic synthesis. Its structure features a six-membered pyrazine ring with two methyl groups at positions 5 and 6, and two cyano groups at positions 2 and 3. This combination of functional groups makes it a versatile intermediate for the construction of various complex molecules with diverse applications [, ].

Medicinal Chemistry:

Due to its unique chemical structure, 5,6-dimethyl-2,3-pyrazinedicarbonitrile has been explored in medicinal chemistry research. Studies have investigated its potential as a scaffold for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

Material Science:

Research in material science has explored the potential of 5,6-dimethyl-2,3-pyrazinedicarbonitrile in the development of novel functional materials. Its rigid structure and aromatic character make it a promising candidate for the design of organic semiconductors, photoluminescent materials, and polymers with specific properties [, ].

Organic Synthesis:

5,6-Dimethyl-2,3-pyrazinedicarbonitrile serves as a valuable reagent in organic synthesis. It can participate in various reactions, such as cyclizations, cross-couplings, and nucleophilic substitutions, allowing for the efficient construction of complex molecules with diverse functionalities [, ].

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 158.164 g/mol. It is characterized by its pyrazine ring structure, which is substituted with two methyl groups at positions 5 and 6, and two cyano groups at positions 2 and 3. This compound is known for its potential applications in various fields, including pharmaceuticals and agrochemicals. It is classified as harmful if swallowed or in contact with skin, indicating a need for careful handling .

- As with most chemicals, it's advisable to handle DMDN with appropriate precautions. Specific hazard information for DMDN is not widely available, but general safety guidelines for handling nitrile-containing compounds should be followed, which include wearing gloves, working in a fume hood, and avoiding inhalation or ingestion [].

The synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile typically involves the reaction of 2,3-diaminomaleonitrile with biacetyl in the presence of a heterogeneous catalyst. The reaction conditions often include elevated temperatures (around 155 °C) and can extend over several hours to ensure complete conversion .

The general reaction can be summarized as follows:

This reaction highlights the importance of the catalyst in facilitating the formation of the desired compound.

The primary synthesis method involves a multi-step process starting from readily available precursors. The key steps include:

- Formation of 2,3-diaminomaleonitrile: This precursor can be synthesized from simpler starting materials through known organic reactions.

- Condensation with Biacetyl: The condensation reaction occurs under controlled temperature and pressure conditions to yield 5,6-Dimethyl-2,3-pyrazinedicarbonitrile.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the product in high purity .

5,6-Dimethyl-2,3-pyrazinedicarbonitrile has potential applications in several areas:

- Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting various diseases.

- Agricultural Chemicals: Its possible antifungal properties suggest utility in crop protection products.

- Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules .

Several compounds share structural similarities with 5,6-Dimethyl-2,3-pyrazinedicarbonitrile. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Pyrazinedicarbonitrile | C7H4N4 | Lacks methyl substitutions; simpler structure |

| 5-Methyl-2,3-pyrazinedicarbonitrile | C8H6N4 | One methyl group compared to two in the title compound |

| 2,3-Diaminopyrazine | C4H6N4 | Contains amino groups instead of cyano groups |

The uniqueness of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile lies in its dual methyl substitutions and cyano groups that enhance its chemical reactivity and potential biological activity compared to these similar compounds.

The synthesis of 5,6-dimethyl-2,3-pyrazinedicarbonitrile relies primarily on cyanination strategies that introduce cyano groups into the pyrazine core structure through various methodological approaches [1] [6]. The compound, with molecular formula C8H6N4 and molecular weight 158.16, represents a significant heterocyclic building block in organic synthesis [2] [4].

Direct cyanination of pyrazine derivatives can be achieved through several established pathways. The process of introducing cyano groups into aromatically unsaturated nitrogen-containing heterocyclic compounds involves the use of cyanide ion sources, with particular emphasis on the use of anion exchanger cyanide salts [6]. This heterogeneous reaction system provides advantages in product recovery and purification compared to homogeneous systems using soluble alkali metal cyanide salts [6].

The cyanide salt methodology employs weak base anion exchange resins as cyanide ion sources, which can be prepared through reactions of phenols with formaldehyde and polyalkyleneamines [6]. The reaction temperature range for pyrazine cyanination typically spans from negative ten degrees Celsius to one hundred degrees Celsius, with specific temperature requirements depending on the reactivity of the substrate [6].

| Reaction Parameter | Optimized Range | Effect on Yield |

|---|---|---|

| Temperature | 0-100°C | Higher temperatures increase reaction rate |

| Molar Ratio (Quaternary:Cyanide) | 1:1.5 to 1:5 | Excess cyanide improves conversion |

| Solvent System | Water/Methanol | Aqueous systems favor cyanide ion availability |

The formation of 5,6-dimethyl-2,3-pyrazinedicarbonitrile through cyanination processes involves the preparation of nitrogen oxide intermediates followed by quaternization with alkyl halides or dialkyl sulfates [6]. The resulting quaternary compounds then undergo reaction with cyanide salt anion exchangers to yield the desired dicarbonitrile product [6].

Alternative cyanination approaches utilize different synthetic strategies depending on the starting materials and desired substitution patterns [8]. The synthesis of related pyrazinedicarbonitrile compounds has been demonstrated through various methodologies, including direct condensation reactions and cyclization processes involving appropriately functionalized precursors [40] [42].

Halogenation Pathways for Derivative Synthesis

Halogenation of pyrazine derivatives represents a crucial synthetic strategy for accessing functionalized intermediates that can subsequently undergo transformation to yield 5,6-dimethyl-2,3-pyrazinedicarbonitrile [10] [13] [14]. The halogenation of pyrazine cores follows electrophilic substitution mechanisms, with the presence of electron-donating groups facilitating the halogenation process compared to unsubstituted diazines [10] [13].

The halogenation of 2-aminopyrazine derivatives has been extensively studied using N-halosuccinimide reagents under various reaction conditions [10] [13]. Bromination using N-bromosuccinimide in acetonitrile at room temperature provides excellent yields of monobrominated products, while higher temperatures and increased reagent equivalents lead to dibrominated derivatives [10] [13].

| Halogenating Agent | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Bromosuccinimide | Acetonitrile | Room Temperature | 15 hours | Monobrominated | 85-90 |

| N-Bromosuccinimide | Acetonitrile | 100°C | 30 minutes | Dibrominated | 65-75 |

| N-Chlorosuccinimide | Acetonitrile | Room Temperature | 12 hours | Monochlorinated | 70-80 |

| N-Iodosuccinimide | Dimethylformamide | 100°C | 1 hour | Monoiodinated | 40-50 |

Microwave-assisted halogenation has emerged as an efficient alternative to conventional heating methods, providing reduced reaction times and improved regioselectivity [10] [13]. The use of microwave irradiation with N-bromosuccinimide in acetonitrile yields monobrominated pyrazine derivatives in excellent yields with minimal formation of dihalogenated byproducts [10] [13].

The regioselectivity of halogenation reactions in pyrazine systems is influenced by the electronic effects of existing substituents [11] [14]. Electron-donating groups direct halogenation to specific positions, while the presence of multiple reactive sites can lead to complex substitution patterns [11] [14]. The halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and hypervalent iodine reagents demonstrates the versatility of halogenation methodologies in heterocyclic systems [11].

Subsequent transformation of halogenated pyrazine intermediates to dicarbonitrile derivatives can be achieved through nucleophilic substitution reactions with cyanide sources [39]. The preparation of 3,6-dichloropyrazine-2-carbonitrile exemplifies this approach, utilizing phosphorus oxychloride as both chlorinating agent and reaction medium [39].

Catalytic Approaches in Heterocyclic Formation

Catalytic methodologies for the synthesis of pyrazine derivatives, including 5,6-dimethyl-2,3-pyrazinedicarbonitrile, have evolved significantly with the development of transition metal catalysis and base metal alternatives [17] [19] [20] [22]. The formation of pyrazine cores through catalytic processes offers advantages in terms of atom economy, environmental sustainability, and reaction efficiency [20] [22].

Manganese-catalyzed dehydrogenative coupling represents a prominent approach for pyrazine synthesis through the self-coupling of 2-amino alcohols [20]. Acridine-based pincer complexes of manganese facilitate the formation of 2,5-substituted pyrazine derivatives with water and hydrogen gas as the sole byproducts [20]. The reaction proceeds through alcohol dehydrogenation followed by coupling with amine functionality, ultimately leading to cyclization and aromatization [20].

| Catalyst System | Substrate | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Manganese Acridine Pincer | 2-Phenylglycinol | 150 | 24 | 99 |

| Manganese Acridine Pincer | 2-Amino-3-phenylpropanol | 150 | 24 | 95 |

| Manganese Acridine Pincer | 2-Amino-1-pentanol | 150 | 24 | 95 |

| Copper Iodide/Lithium Chloride | Acetophenone/Ethylenediamine | 120 | 15 | 85 |

Copper-catalyzed aerobic oxidative coupling between ketones and diamines provides an alternative route to pyrazine formation [22]. The reaction utilizes copper iodide as catalyst with lithium chloride as additive, operating under oxygen atmosphere to facilitate the oxidative coupling process [22]. Mechanistic studies indicate the involvement of radical species, with the formation of enamine radical cations as key intermediates [22].

Palladium-catalyzed carbon-hydrogen functionalization has been applied to heterocyclic synthesis, enabling the formation of carbon-nitrogen and carbon-sulfur bonds through intramolecular cyclization processes [19]. These methodologies provide access to various nitrogen-containing heterocycles with good functional group tolerance and high yields [19].

The development of base metal catalysts represents a significant advancement in sustainable heterocyclic synthesis, reducing dependence on noble metals while maintaining high catalytic efficiency [20] [23]. Iron, cobalt, and nickel-based systems have shown promise for heterocyclic formation through various mechanistic pathways [23].

Enzymatic approaches have also been explored for pyrazine synthesis, utilizing transaminases for the biocatalytic formation of pyrazine derivatives from diketone precursors [31]. The process relies on oxidative dimerization of amino ketone intermediates generated through regioselective amination [31].

Solvent Effects and Reaction Kinetics

The influence of solvent systems on the synthesis and reactivity of 5,6-dimethyl-2,3-pyrazinedicarbonitrile involves complex interactions between solvent polarity, hydrogen bonding capabilities, and reaction kinetics [25] [26] [28]. Solvent effects play crucial roles in determining reaction rates, selectivity, and overall synthetic efficiency in heterocyclic formation processes [25] [28].

Kinetic studies on heterocyclic ring-opening and closing reactions demonstrate that dipolar aprotic solvents significantly affect equilibrium constants and reaction pathways [25]. In the case of benzothiazole derivatives, dimethyl sulfoxide-methanol mixtures influence both the formation of Meisenheimer-like adducts and subsequent ring-opening processes [25]. The net effect of solvent polarity favors ring-opening reactions in dipolar aprotic media [25].

| Solvent System | Dielectric Constant | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|---|

| Methanol | 32.70 | 1.0 | 104.2 |

| Ethanol | 24.55 | 2.3 | 46.9 |

| Acetonitrile | 37.5 | 1.8 | 68.5 |

| Dimethylformamide | 36.7 | 2.1 | 58.2 |

The relationship between solvent dielectric constant and reaction kinetics follows established patterns where lower dielectric constant solvents often provide higher reaction rates due to differential stabilization of reactants versus transition states [26]. Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants showing exponential dependence on temperature [26].

Solvent effects on heterocyclic compound solubility involve complex solvation phenomena that can be modeled through competitive equilibria between binary solvent components [29]. The standard free energy change for dissolution in binary solvent mixtures comprises contributions from solvent-solvent interactions, solvent-solute interactions, and solute-solute interactions [29].

For pyrazine synthesis reactions, the choice of solvent system significantly impacts both reaction kinetics and product isolation [30]. Effective liquid-liquid extraction of pyrazines from aqueous reaction mixtures requires careful selection of organic solvents, with hexane providing selective extraction without co-extraction of imidazole byproducts [30].

The optimization of reaction conditions for pyrazine formation has been studied extensively in Maillard reaction systems, where temperature and time parameters critically influence product distribution [34]. Optimal conditions for pyrazine formation typically involve temperatures of 140°C with reaction times of 90 minutes [34]. The kinetics of pyrazine formation show strong temperature dependence, with higher temperatures facilitating increased varieties and quantities of pyrazine products [34].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant